2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide
CAS No.: 2034497-94-2
Cat. No.: VC7428195
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034497-94-2 |
|---|---|
| Molecular Formula | C10H12N2O2S |
| Molecular Weight | 224.28 |
| IUPAC Name | 2-(thiolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C10H12N2O2S/c11-10(13)7-1-3-12-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |
| Standard InChI Key | CQDPYRZQUBJZNU-UHFFFAOYSA-N |
| SMILES | C1CSCC1OC2=NC=CC(=C2)C(=O)N |
Introduction
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound notable for its unique structural features, which include a tetrahydrothiophenyl ether moiety and an isonicotinamide group. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions, including the formation of the tetrahydrothiophene moiety followed by its coupling with isonicotinamide.
Antimicrobial Activity
The presence of both the thiophene and isonicotinamide groups suggests potential antimicrobial properties. Preliminary studies have indicated that similar compounds can act against a range of bacterial strains, making them candidates for further investigation in antimicrobial drug development.
In Vitro Studies
Recent studies have employed various assays to evaluate the biological activities of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide:
| Study Type | Findings |
|---|---|
| COX Inhibition Assays | Demonstrated significant selectivity for COX-2 over COX-1 |
| Antimicrobial Testing | Showed activity against Gram-positive and Gram-negative bacteria |
| Antinociceptive Activity | Exhibited pain relief in formalin-induced models in animal studies |
Mechanism of Action
The proposed mechanism by which 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects includes inhibition of inflammatory pathways mediated by COX enzymes and modulation of cytokine release in immune cells.
Future Directions
Future studies should focus on:
-
In Vivo Evaluations: To assess the efficacy and safety profile in animal models.
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Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.
This compound's potential applications in medicinal chemistry highlight the importance of continued research into its properties and effects.
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